molecular formula C22H25N3O4S B11257125 Benzyl 2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

Benzyl 2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

Cat. No.: B11257125
M. Wt: 427.5 g/mol
InChI Key: IREUIXADWFDKPH-UHFFFAOYSA-N
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Description

BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that combines a benzyl group with a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the benzyl group and the acetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and benzyl esters. These compounds share structural features but may differ in their functional groups and overall properties.

Uniqueness

What sets BENZYL 2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETATE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

benzyl 2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetate

InChI

InChI=1S/C22H25N3O4S/c1-14(2)10-16-11-23-20-18(21(27)25(4)22(28)24(20)3)19(16)30-13-17(26)29-12-15-8-6-5-7-9-15/h5-9,11,14H,10,12-13H2,1-4H3

InChI Key

IREUIXADWFDKPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC(=O)OCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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